3-methyl-N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2-oxo-1H-benzimidazole-5-carboxamide
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Overview
Description
3-methyl-N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2-oxo-1H-benzimidazole-5-carboxamide is a complex organic compound that features a benzimidazole core, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2-oxo-1H-benzimidazole-5-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone or an α-halo ketone with an amide.
Coupling Reactions: The final step involves coupling the benzimidazole core with the oxazole-containing phenyl group through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the methyl groups.
Reduction: Reduction reactions can target the oxazole ring or the benzimidazole core, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and oxazole derivatives in various chemical reactions.
Biology and Medicine
In biological and medicinal research, 3-methyl-N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2-oxo-1H-benzimidazole-5-carboxamide is investigated for its potential as a therapeutic agent. It may exhibit activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules with specific desired properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The oxazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and 2-aminobenzimidazole share the benzimidazole core and exhibit similar biological activities.
Oxazole Derivatives: Compounds such as 2-phenyl-4,5-dihydro-1,3-oxazole and 2-methyl-4,5-dihydro-1,3-oxazole share the oxazole ring and are studied for their chemical and biological properties.
Uniqueness
What sets 3-methyl-N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2-oxo-1H-benzimidazole-5-carboxamide apart is the combination of both benzimidazole and oxazole moieties in a single molecule, which may confer unique biological activities and chemical reactivity not observed in simpler derivatives.
Properties
IUPAC Name |
3-methyl-N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2-oxo-1H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-11-3-5-13(10-14(11)18-20-7-8-26-18)21-17(24)12-4-6-15-16(9-12)23(2)19(25)22-15/h3-10H,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZQBKCGNQWQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)N3C)C4=NC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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